Antiulcer Potency vs. H2 Antagonists
In a water-immersion stress ulcer model in rats, Gastrophenzine (as compound 4 in the referenced study) exhibits an antiulcer activity 30 to 50 times greater than that of the H2 receptor antagonists cimetidine and ranitidine [1]. This direct head-to-head comparison quantifies the potency advantage of Gastrophenzine over the most commonly used H2 antagonists.
| Evidence Dimension | Antiulcer activity (fold increase over comparators) |
|---|---|
| Target Compound Data | Antiulcer activity (relative potency) |
| Comparator Or Baseline | Cimetidine and ranitidine |
| Quantified Difference | 30- to 50-fold higher |
| Conditions | Water-immersion stress ulcer model in rats |
Why This Matters
This extreme potency differential makes Gastrophenzine a superior choice for experimental protocols requiring robust antiulcer effects at low concentrations, reducing off-target risks associated with high-dose H2 antagonist administration.
- [1] Ivanova N, Ivanov T, Mondeshka D, Berova N, Angelova I, Rakovska R, Bojadjiev S, Tancheva C, Tascheva D. Synthesis, stereochemistry and anticonvulsant action of 4-phenyltetrahydroisoquinolines. Arch Pharm (Weinheim). 1990;323(1):3-8. doi:10.1002/ardp.19903230103. PMID: 2334267. View Source
